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molecular formula C7H13NO2 B1301614 1-methylpiperidine-3-carboxylic Acid CAS No. 5657-70-5

1-methylpiperidine-3-carboxylic Acid

Cat. No. B1301614
M. Wt: 143.18 g/mol
InChI Key: AYIXGVABNMIOLK-UHFFFAOYSA-N
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Patent
US06365588B1

Procedure details

Arecaidine hydrochloride (4 grams) (22.6 mmoles) was hydrogenated in water (100 ml) using 10% Pd—C at 40 psi at 25° C. for 24 hours. The catalyst was filtered off and washed with water. The aqueous solution was shaken with BioRad AG1X8 resin (OH− form) (23 ml bed) and after 5 minutes the resin was filtered off and washed with water. The aqueous solution was evaporated to give the title compound (Yield: 2.95 grams, 92%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][NH+:2]1[CH2:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][CH2:4][CH2:3]1.[Cl-]>O.[Pd]>[CH3:1][N:2]1[CH2:3][CH2:4][CH2:5][CH:6]([C:8]([OH:10])=[O:9])[CH2:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C[NH+]1CCC=C(C1)C(=O)O.[Cl-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The aqueous solution was shaken with BioRad AG1X8 resin (OH− form) (23 ml bed) and after 5 minutes the resin
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C.
CUSTOM
Type
CUSTOM
Details
for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The aqueous solution was evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CN1CC(C(=O)O)CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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